![molecular formula C34H22O8 B3177435 3-[2,4,5-tris(3-carboxyphenyl)phenyl]benzoic acid CAS No. 1629643-34-0](/img/structure/B3177435.png)
3-[2,4,5-tris(3-carboxyphenyl)phenyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
It has been used in the synthesis of metal-organic frameworks (mofs), indicating its potential role in interacting with metal ions .
Mode of Action
The compound interacts with its targets primarily through coordination bonds, forming complex structures such as MOFs . The carboxylic acid groups on the compound provide sites for coordination, allowing the formation of these structures .
Biochemical Pathways
In the context of mofs, the compound contributes to the formation of intricate structures that can facilitate various chemical reactions .
Result of Action
The compound’s action results in the formation of complex structures such as MOFs when it interacts with metal ions . These MOFs have been shown to exhibit excellent CO2 cycloaddition efficiency towards propylene oxide, with yields reaching up to 97% .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2,4,5-tris(3-carboxyphenyl)phenyl]benzoic acid involves the following steps:
Starting Material: 1,3,5-tris(4-methylphenyl)benzene.
Oxidation: The starting material is oxidized using nitric acid (HNO3) in a water bath at 170°C for 24 hours.
Neutralization: The reaction mixture is neutralized with sodium hydroxide (NaOH) to a weakly alkaline pH.
Precipitation: Hydrochloric acid (HCl) is added to the neutralized solution to precipitate the product.
Purification: The precipitated product is filtered, washed, and dried under vacuum to obtain the final compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques are employed to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-[2,4,5-tris(3-carboxyphenyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the carboxyl groups to form alcohols or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings[][3].
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO3), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2), alkylating agents (R-X), and nucleophiles (NH3, OH-) under appropriate conditions[][3].
Major Products: The major products formed from these reactions include various substituted benzoic acids, alcohols, and other aromatic compounds[3][3].
Applications De Recherche Scientifique
3-[2,4,5-tris(3-carboxyphenyl)phenyl]benzoic acid has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
- 1,3,5-tris(4-carboxyphenyl)benzene
- 2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine
- 4,4’,4’'-benzene-1,3,5-triyl-tris(benzoic acid)
Comparison: 3-[2,4,5-tris(3-carboxyphenyl)phenyl]benzoic acid is unique due to its specific arrangement of carboxyphenyl groups, which provides distinct structural and functional properties. Compared to similar compounds, it offers enhanced stability and versatility in forming metal-organic frameworks (MOFs) and other advanced materials .
Propriétés
IUPAC Name |
3-[2,4,5-tris(3-carboxyphenyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22O8/c35-31(36)23-9-1-5-19(13-23)27-17-29(21-7-3-11-25(15-21)33(39)40)30(22-8-4-12-26(16-22)34(41)42)18-28(27)20-6-2-10-24(14-20)32(37)38/h1-18H,(H,35,36)(H,37,38)(H,39,40)(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUJAYRFYGWSSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2C3=CC(=CC=C3)C(=O)O)C4=CC(=CC=C4)C(=O)O)C5=CC(=CC=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
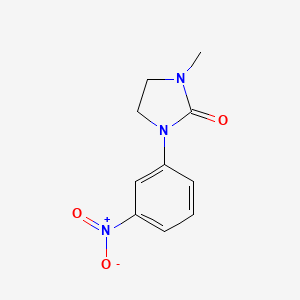
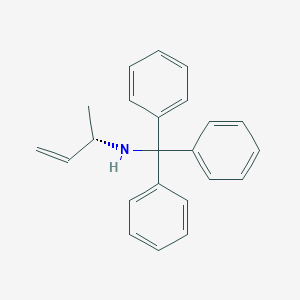
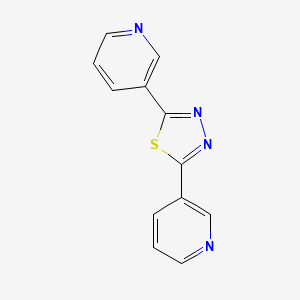
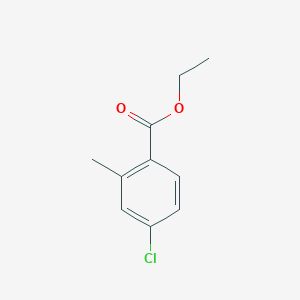
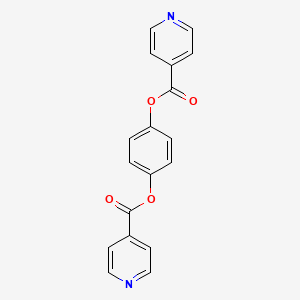
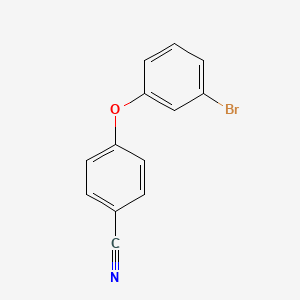

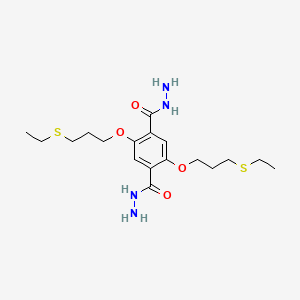

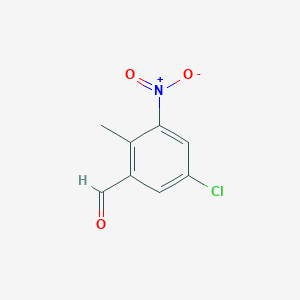
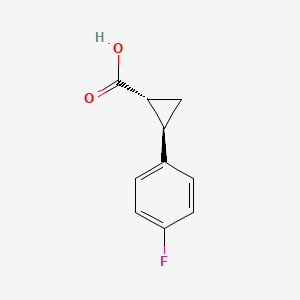
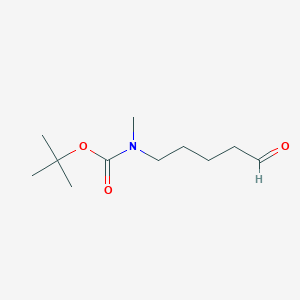
![5,9-Dibromo-7H-benzo[c]fluoren-7-one](/img/structure/B3177445.png)
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-3,4-dihydro-2H-quinoline](/img/structure/B3177461.png)
